molecular formula C8H17NO B6203278 1-(3-methoxycyclohexyl)methanamine, Mixture of diastereomers CAS No. 1340206-53-2

1-(3-methoxycyclohexyl)methanamine, Mixture of diastereomers

Cat. No.: B6203278
CAS No.: 1340206-53-2
M. Wt: 143.23 g/mol
InChI Key: WDZRIXASMZZTBL-UHFFFAOYSA-N
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Description

1-(3-Methoxycyclohexyl)methanamine, mixture of diastereomers, is an organic compound with the molecular formula C8H17NO. It is a derivative of cyclohexane, where a methoxy group is attached to the third carbon of the cyclohexane ring, and a methanamine group is attached to the first carbon. This compound exists as a mixture of diastereomers due to the presence of chiral centers in the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxycyclohexyl)methanamine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cycloaddition reactions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by a methoxy group using methanol and a base.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of 1-(3-methoxycyclohexyl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxycyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and a base for introducing the methoxy group.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

1-(3-Methoxycyclohexyl)methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-methoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxycyclohexyl)methanamine: Similar structure but with the methoxy group on the fourth carbon.

    1,3-Cyclohexanebis(methylamine): Contains two methanamine groups on the cyclohexane ring.

    Cyclohexylamine: Lacks the methoxy group and has a simpler structure.

Uniqueness

1-(3-Methoxycyclohexyl)methanamine is unique due to the presence of both methoxy and methanamine groups on the cyclohexane ring, which imparts distinct chemical and biological properties. The mixture of diastereomers adds to its complexity and potential for diverse applications.

Properties

CAS No.

1340206-53-2

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3-methoxycyclohexyl)methanamine

InChI

InChI=1S/C8H17NO/c1-10-8-4-2-3-7(5-8)6-9/h7-8H,2-6,9H2,1H3

InChI Key

WDZRIXASMZZTBL-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)CN

Purity

95

Origin of Product

United States

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